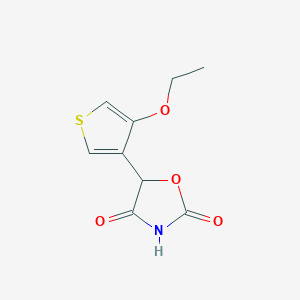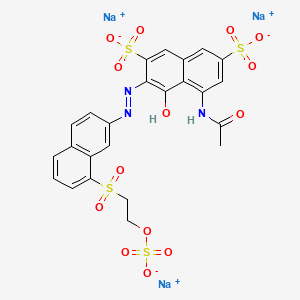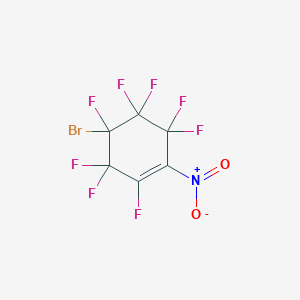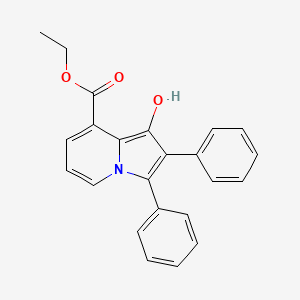
5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione is an organic compound that features a thiophene ring substituted with an ethoxy group and an oxazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione typically involves the reaction of 4-ethoxythiophene-3-carboxylic acid with appropriate reagents to form the oxazolidine-2,4-dione ring. Common synthetic routes may include cyclization reactions under acidic or basic conditions, often utilizing catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidine-2,4-dione moiety can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the oxazolidine-2,4-dione moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiophene ring and oxazolidine-2,4-dione moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione
- 5-(4-Butoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione
- 5-(4-Propoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione
Uniqueness
5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione is unique due to the presence of the ethoxy group on the thiophene ring, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness can lead to distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
82069-81-6 |
|---|---|
Molecular Formula |
C9H9NO4S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
5-(4-ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H9NO4S/c1-2-13-6-4-15-3-5(6)7-8(11)10-9(12)14-7/h3-4,7H,2H2,1H3,(H,10,11,12) |
InChI Key |
NMPFQWJYPORDTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CSC=C1C2C(=O)NC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)
![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14427288.png)
![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)

![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)


silane](/img/structure/B14427335.png)



![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
